One paper describes the crystal and molecular structure of a closely related compound: 2,6-dimethyl-3,5-di-N-(2′-chlorophenyl)-carbamoyl-4-(4″-hydroxyphenyl)-1,4-dihydropyridine []. This compound, possessing a similar core structure to 4-(4-chlorophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide, was characterized using X-ray diffraction methods. The study revealed that this DHP derivative crystallizes in the triclinic space group P1 and retains a molecule of dimethylformamide (DMF) from the crystallization process.
While the provided papers don't directly address the mechanism of action of 4-(4-chlorophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide, they highlight the mechanism of action of similar DHP calcium channel blockers. These compounds typically exert their effects by binding to L-type voltage-gated calcium channels, inhibiting calcium influx into cells, and subsequently relaxing vascular smooth muscle []. This mechanism contributes to their therapeutic effects in conditions like hypertension.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: